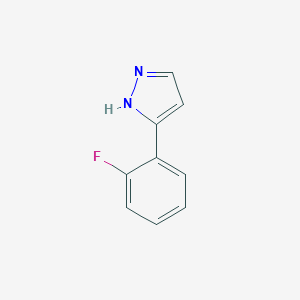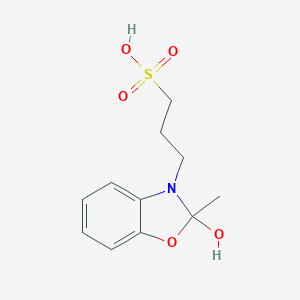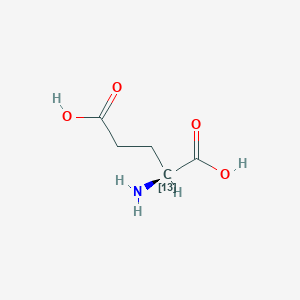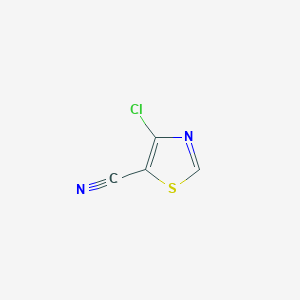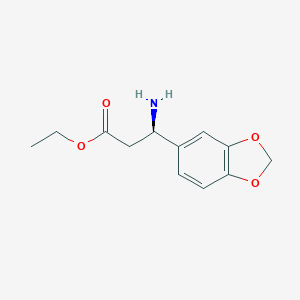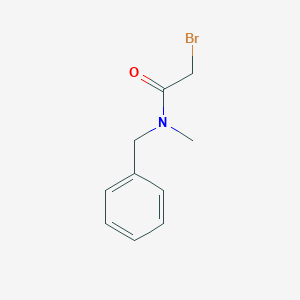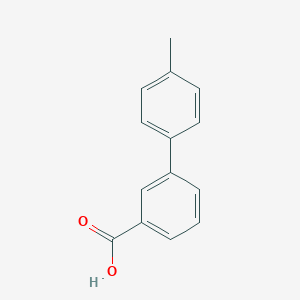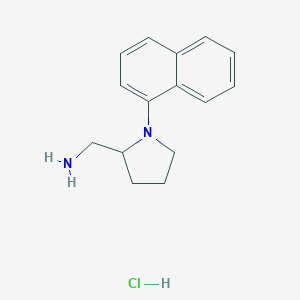
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride, also known as Naphyrone, is a synthetic designer drug that belongs to the class of cathinones. It was first synthesized in 2006 and has been used as a recreational drug due to its stimulant effects. However,
Mechanism of Action
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. However, the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of (+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has been associated with cardiovascular and neurological damage.
Advantages and Limitations for Lab Experiments
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a high affinity for the monoamine transporters, making it a useful tool for studying the effects of these neurotransmitters. However, its recreational use has led to legal restrictions on its use and availability, limiting its availability for research purposes.
Future Directions
There are several future directions for research on (+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride. One potential area of study is its potential as a treatment for depression and other psychiatric disorders. Another area of study is its effects on the cardiovascular and neurological systems, particularly with long-term use. There is also potential for the development of new cathinone derivatives with improved therapeutic properties. Overall, (+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has significant potential for scientific research and further study is warranted.
Synthesis Methods
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride can be synthesized using a variety of methods, including reductive amination, Mannich reaction, and reductive alkylation. The most common method involves the reaction of 1-naphthaldehyde, pyrrolidine, and formaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and converted to the hydrochloride salt.
Scientific Research Applications
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the monoamine transporters, including dopamine, serotonin, and norepinephrine transporters. This makes it a potential candidate for the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
properties
CAS RN |
142469-65-6 |
|---|---|
Product Name |
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride |
Molecular Formula |
C15H19ClN2 |
Molecular Weight |
262.78 g/mol |
IUPAC Name |
(1-naphthalen-1-ylpyrrolidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H18N2.ClH/c16-11-13-7-4-10-17(13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-3,5-6,8-9,13H,4,7,10-11,16H2;1H |
InChI Key |
OXXCGKBHFSXLPH-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)CN.Cl |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)CN.Cl |
synonyms |
(1-naphthalen-1-ylpyrrolidin-2-yl)methanamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



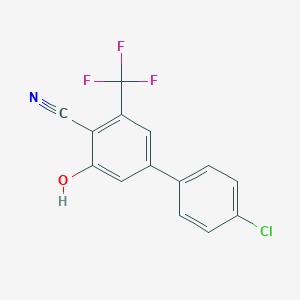
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)

